N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine: is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like m-CPBA (meta-chloroperoxybenzoic acid), leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine: has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. For example, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division . This inhibition leads to the disruption of bacterial cell proliferation, making it an effective antimicrobial agent.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine: can be compared with other benzimidazole derivatives such as:
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: This compound also exhibits antimicrobial properties but has a different molecular structure and target specificity.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown significant antiviral activity and are structurally similar but have different pharmacological profiles.
N,N,N’,N’-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: This derivative is used in coordination chemistry and has different ligand properties compared to This compound .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-10(2)17(11(3)4)9-14-15-12-7-5-6-8-13(12)16-14/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIKGPQNTHPGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC2=CC=CC=C2N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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